Structural Differentiation: Benzyl Methylene Spacer Confers Distinct Conformational and Metabolic Profile Versus Direct N1-Phenyl Triazole Analogs
The target compound possesses a critical N1-benzyl methylene spacer (-CH2-) between the triazole core and the 3,5-dichlorophenyl ring. In the Notum inhibitor patent series US11634391, this methylene linker is present in Compound 162 (4-chlorobenzyl analog; IC50 = 68,500 nM) but absent in Compound 7 (2,3-dichlorophenyl analog; IC50 = 5,100 nM) and the 3,5-dichlorophenyl analog (IC50 = 2,400 nM) [1][2]. The benzyl spacer increases the rotatable bond count by one (from 1 to 2), alters the vector angle of the aromatic ring relative to the triazole plane, and modulates CYP450-mediated oxidative metabolism susceptibility — a key parameter for in vivo half-life prediction [3]. This structural feature renders the target compound uniquely positioned as a scaffold that balances conformational flexibility with metabolic liability, distinct from both direct N1-phenyl and N1-benzyl triazole series.
| Evidence Dimension | Rotatable bond count and metabolic stability potential |
|---|---|
| Target Compound Data | 2 rotatable bonds; N1-CH2 linker present (SMILES: OCc1cn(Cc2cc(Cl)cc(Cl)c2)nn1) |
| Comparator Or Baseline | (1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol: 1 rotatable bond; no N1-CH2 spacer (SMILES: OCc1cn(nn1)-c1cc(Cl)cc(Cl)c1) [4] |
| Quantified Difference | Δ rotatable bonds = +1 for target compound vs. phenyl-linked comparator; predicted logP target = 2.07 vs. comparator = 1.56 [4] |
| Conditions | Physicochemical property comparison; logP calculated per MolBic database algorithm |
Why This Matters
The additional rotatable bond and higher logP of the target compound may translate to improved membrane permeability and distinct CYP450 metabolic profiles compared to direct N1-phenyl analogs, making it a preferred starting point for lead optimization programs where oral bioavailability is a key criterion.
- [1] BindingDB. BDBM600918: (1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol::US11634391, Compound 162. IC50 = 68,500 nM (Notum). View Source
- [2] MolBic Database. Bioactivity entry IT0549034: (1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol. IC50 = 2,400 nM against NOTUM. View Source
- [3] Fish PV, Mahy W, Willis NJ, et al. Compounds which are inhibitors of Notum. US Patent 11,634,391 B2. Issued April 25, 2023. View Source
- [4] MolBic Database. Compound CP0471591: (1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol. logP = 2.0664; Rotatable Bonds = 2. View Source
